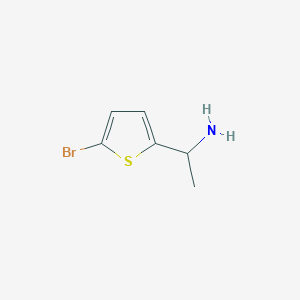

1-(5-Bromothiophen-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBMETYMNLJOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402344 | |

| Record name | 1-(5-bromothiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129605-38-5 | |

| Record name | 1-(5-bromothiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromothiophen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethanamine: Chemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine and its derivatives are heterocyclic compounds that have garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the bromothiophene moiety coupled with a chiral ethylamine side chain makes this scaffold a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential biological relevance of this compound, serving as a vital resource for researchers engaged in its study and application.

Core Chemical Properties

This compound is a chiral primary amine. It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being a specific, commercially available form. The compound is also available as a hydrochloride salt, which often exhibits improved stability and solubility in aqueous media.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its related forms is presented in the table below. It is important to note that some of the data, particularly for the free base, are predicted values and should be considered as estimates until experimentally verified.

| Property | Racemic this compound | (S)-1-(5-Bromothiophen-2-yl)ethanamine | This compound hydrochloride |

| IUPAC Name | 1-(5-Bromothiophen-2-yl)ethan-1-amine[1] | (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine[2] | 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride[1] |

| CAS Number | 129605-38-5[1] | 1212930-29-4[2][3] | 2137783-98-1[1][4] |

| Molecular Formula | C₆H₈BrNS[1][2] | C₆H₈BrNS[2][3] | C₆H₉BrClNS[1][4] |

| Molecular Weight | 206.11 g/mol [2][3] | 206.10 g/mol [2][3] | 242.56 g/mol [1][4] |

| Boiling Point | 254.6 ± 25.0 °C (Predicted) | Not available | Not available |

| Flash Point | 107.8 °C (Predicted) | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Appearance | Not available | Not available | Not available |

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of synthetic routes, with the most common approach being the reductive amination of the corresponding ketone, 2-acetyl-5-bromothiophene.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination of 2-acetyl-5-bromothiophene.

Materials:

-

2-Acetyl-5-bromothiophene

-

Ammonium acetate or Ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Imine Formation: To a solution of 2-acetyl-5-bromothiophene (1 equivalent) in methanol or dichloroethane, add ammonium acetate (10 equivalents) or a solution of ammonia in methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).

-

Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate, often with the addition of a small percentage of triethylamine (e.g., 1%) to prevent tailing of the amine on the acidic silica gel, is typically employed to afford the pure product.

Synthetic workflow for this compound.

Chiral Separation

The separation of the enantiomers of this compound is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC

A general protocol for the chiral separation of aromatic ethanamines, which can be adapted for this compound, is provided below. Optimization of the mobile phase composition and flow rate will be necessary to achieve baseline separation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

Procedure:

-

Prepare a solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column and monitor the elution of the enantiomers using the UV detector.

-

Optimize the mobile phase composition (ratio of non-polar solvent to alcohol and amine modifier concentration) to achieve baseline resolution of the two enantiomeric peaks.

Logical workflow for chiral HPLC separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, typically in the range of 6.5-7.5 ppm. The methine proton (CH-NH₂) will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiophene ring, the two carbons of the ethylamine side chain, with the aromatic carbons appearing in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the thiophene ring in the region of 1400-1600 cm⁻¹.

-

C-N stretching vibration around 1020-1250 cm⁻¹.

-

C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the methyl group, the amino group, and cleavage of the ethylamine side chain.

Potential Biological Activities and Applications

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5][6][7]. The incorporation of a bromothiophene moiety in this compound suggests its potential as a lead compound in drug discovery.

-

Antimicrobial Activity: The thiophene ring is a common scaffold in many antimicrobial agents. The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Anti-inflammatory Activity: Several thiophene-containing compounds have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators[6].

-

CNS-related Applications: The structural similarity of the ethanamine side chain to neurotransmitters suggests that derivatives of this compound could potentially interact with receptors in the central nervous system.

Further research, including in vitro and in vivo biological assays, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

Potential research pathways for biological evaluation.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in synthetic and medicinal chemistry. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route and purification strategy, methods for chiral separation, and an overview of its potential biological significance. The detailed protocols and structured data presented herein are intended to facilitate further research and development involving this promising compound. As more experimental data becomes available, a more complete and refined understanding of this molecule's characteristics and applications will undoubtedly emerge.

References

- 1. 2137783-98-1 | 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride - Moldb [moldb.com]

- 2. 001chemical.com [001chemical.com]

- 3. CAS:1212930-29-4, (S)-1-(5-溴噻吩-2-基)乙胺-毕得医药 [bidepharm.com]

- 4. Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a brominated thiophene derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structural features, including the reactive bromine atom and the primary amine group on an ethyl side chain, make it a versatile intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of antibacterial agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 129605-38-5 | [1] |

| Molecular Formula | C6H8BrNS | [1] |

| Molecular Weight | 206.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point (Predicted) | 254.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.557 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.82 ± 0.29 | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene derivative. The general synthetic workflow involves the acylation of 2-bromothiophene to form the ketone precursor, followed by reductive amination to yield the target primary amine.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-5-bromothiophene (Precursor)

A common method for the synthesis of the ketone intermediate, 2-acetyl-5-bromothiophene, is the Friedel-Crafts acylation of 2-bromothiophene.

-

Materials:

-

2-Bromothiophene

-

Acetyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid

-

Activated carbon

-

-

Procedure:

-

Dissolve 2-bromothiophene (0.02 mmol) in 30 ml of dichloromethane.

-

Add acetyl chloride (1.1 equivalents) to the solution. The mixture may foam and change color.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by adding a mixture of ice and concentrated hydrochloric acid.

-

Decolorize the mixture with activated carbon.

-

Extract the product with dichloromethane.

-

The organic layers are combined, dried, and the solvent is evaporated to yield 2-acetyl-5-bromothiophene as colorless crystals. A yield of approximately 86.1% can be expected.

-

Step 2: Synthesis of this compound

The conversion of 2-acetyl-5-bromothiophene to the target amine can be achieved via the Leuckart reaction, a form of reductive amination.[3]

-

Materials:

-

2-Acetyl-5-bromothiophene

-

Ammonium formate (or formamide and formic acid)

-

-

General Procedure (Leuckart Reaction):

-

In a reaction flask, combine 2-acetyl-5-bromothiophene with an excess of ammonium formate.

-

Heat the mixture, typically at temperatures between 120 and 130 °C.[3]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and worked up. This typically involves basification to liberate the free amine, followed by extraction with an organic solvent.

-

The crude product is then purified, for example, by distillation under reduced pressure.

-

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of antibacterial agents, particularly quinolones. The thiophene moiety is a known pharmacophore that can enhance the biological activity of various compounds.

Role in the Synthesis of Quinolone Antibiotics

Quinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] The structure of quinolones can be modified at various positions to improve their antibacterial spectrum, potency, and pharmacokinetic properties. The amine group of this compound can be used to introduce the (5-bromothiophen-2-yl)ethylamino substituent at the C-7 position of the quinolone core, a common site for modification to enhance antibacterial activity.[6]

Caption: Use of this compound in quinolone synthesis.

Studies have shown that the introduction of a 5-bromothiophen-2-yl moiety into the structure of piperazinyl quinolones can lead to compounds with comparable or even better activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, when compared to established drugs like ciprofloxacin.[6][7]

Characterization Data

Detailed experimental characterization data for this compound, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are not widely available in peer-reviewed literature. Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity. Predicted data and data for similar compounds can serve as a reference.

Safety and Handling

This compound is classified as harmful if swallowed and is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from readily available starting materials and its utility as a building block for potent antibacterial quinolones make it a compound of interest for medicinal chemists and researchers in the pharmaceutical industry. Further research into its applications and the development of optimized synthetic protocols will continue to enhance its value in the creation of novel therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. 2735518-08-6|2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

- 7. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for 1-(5-Bromothiophen-2-yl)ethanamine. It is intended to serve as a foundational resource for researchers and professionals engaged in drug development and other scientific applications involving this compound.

Chemical Identity and Properties

CAS Number: 129605-38-5

Molecular Formula: C₆H₈BrNS

Molecular Weight: 206.11 g/mol [1]

Synonyms: 1-(5-bromothien-2-yl)ethanamine, 1-(5-bromo-thiophen-2-yl)-ethylamine, 1-(5-bromothiophen-2-yl)ethan-1-amine[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 206.11 g/mol | [1] |

| Exact Mass | 204.95608 Da | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 54.3 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 99.1 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

| Predicted Density | 1.557±0.06 g/cm³ | [1] |

| Predicted Boiling Point | 254.6±25.0 °C | [1] |

| Predicted Flash Point | 107.8 °C | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] | |

| P264 | Wash skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |

| P321 | Specific treatment (see supplemental first aid instructions on this label).[2] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1][3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological Data

Experimental Protocols

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available. However, based on established organic chemistry principles, a plausible synthetic route involves a two-step process starting from 2-bromothiophene. The first step is the Friedel-Crafts acylation to produce 2-acetyl-5-bromothiophene, followed by a reductive amination to yield the final product.

Step 1: Synthesis of 2-Acetyl-5-bromothiophene (Precursor)

A documented method for the synthesis of the precursor, 2-acetyl-5-bromothiophene, involves the reaction of 2-bromothiophene with acetyl chloride.[4][5]

-

Reactants: 2-Bromothiophene, Acetyl chloride

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure: To a solution of 2-bromothiophene in dichloromethane, acetyl chloride is added. The reaction mixture is stirred at room temperature. After completion, the mixture is worked up with ice and concentrated hydrochloric acid. The organic layer is then extracted, and the product is isolated, for example, by crystallization.[5]

-

Yield: A reported yield for this reaction is 86.1%.[5]

Step 2: Reductive Amination of 2-Acetyl-5-bromothiophene

The conversion of the ketone precursor to the final amine product can be achieved through reductive amination. This process typically involves the formation of an imine intermediate by reacting the ketone with an amine source (e.g., ammonia), followed by reduction.

-

Reactants: 2-Acetyl-5-bromothiophene, Amine source (e.g., ammonia), Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄)).[6]

-

General Procedure: The ketone is reacted with the amine source to form an imine. This intermediate is then reduced in situ or in a separate step using a suitable reducing agent to form the final amine.[6] The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones.[6]

Below is a generalized workflow for the proposed synthesis.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the public domain regarding the detailed biological activity, mechanism of action, or any associated signaling pathways for this compound. While thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific experimental data for this particular compound is not available.

A study on a structurally related compound, 4-((1-(5-Bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1][2]thiazine 2,2-dioxide, has shown inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 value of 1.03 ± 0.17 μM.[7] This suggests that derivatives of this compound may have potential as enzyme inhibitors. However, without direct experimental evidence, it is not possible to construct a signaling pathway diagram for the title compound.

Handling and Storage

Handling:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

-

Avoid contact with skin and eyes.[8]

-

Avoid formation of dust and aerosols.[8]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention.[2][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][9] |

Ecological Information

There is no available data on the ecotoxicity of this compound. Studies on its toxicity to fish, daphnia, algae, and microorganisms have not been reported.[2] Information regarding its persistence, degradability, and bioaccumulative potential is also unavailable.[2]

Conclusion

This technical guide consolidates the currently available safety and property information for this compound. While a significant amount of data regarding its hazards and handling is accessible through Safety Data Sheets, there is a notable absence of quantitative toxicological data, detailed experimental protocols for its synthesis and biological evaluation, and information on its mechanism of action and potential signaling pathway involvement. Further research is required to elucidate these aspects and fully characterize the profile of this compound for its potential applications in drug development and other scientific fields.

Below is a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. aksci.com [aksci.com]

- 4. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic and Physicochemical Profile of 1-(5-Bromothiophen-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 1-(5-Bromothiophen-2-yl)ethanamine (CAS No: 129605-38-5). Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on computational models and analysis of structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed, generalized experimental protocols for acquiring such spectroscopic data are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of this compound is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science, where this compound may be a key intermediate or target molecule.

Physicochemical Properties

This compound is a primary amine derivative of bromothiophene. Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrNS | ECHEMI[1] |

| Molecular Weight | 206.11 g/mol | ECHEMI[1] |

| Exact Mass | 204.95608 Da | ECHEMI[1] |

| Predicted Boiling Point | 254.6 ± 25.0 °C | ECHEMI[1] |

| Predicted Density | 1.557 ± 0.06 g/cm³ | ECHEMI[1] |

| Predicted Flash Point | 107.8 °C | ECHEMI[1] |

| Predicted Refractive Index | 1.602 | ECHEMI[1] |

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | Thiophene H-3 |

| ~6.70 | d | 1H | Thiophene H-4 |

| ~4.30 | q | 1H | CH-NH₂ |

| ~1.80 | s (broad) | 2H | NH₂ |

| ~1.50 | d | 3H | CH₃ |

Note: The chemical shifts of amine protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Thiophene C-2 |

| ~129 | Thiophene C-4 |

| ~126 | Thiophene C-3 |

| ~112 | Thiophene C-5 (C-Br) |

| ~50 | CH-NH₂ |

| ~24 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch (thiophene) |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (scissoring) |

| 1550-1450 | Medium to Strong | C=C stretch (thiophene ring) |

| ~1040 | Medium | C-N stretch |

| 800-700 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted fragmentation pattern for this compound under electron ionization (EI) is described below.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 205/207 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

| 190/192 | [M-CH₃]⁺ |

| 126 | [M-Br]⁺ |

| 44 | [CH₃CHNH₂]⁺ (base peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[2]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

For direct infusion, prepare a dilute solution of the sample in an appropriate solvent.

-

-

Instrument Setup:

-

Choose the appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Set the mass analyzer to scan over the desired m/z range.

-

Tune the instrument to ensure accurate mass measurement.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via the chosen method (GC or direct infusion).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragments.

-

Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and physicochemical data for this compound, a compound of interest in various fields of chemical research. The included generalized experimental protocols offer a starting point for the empirical validation of these predictions. The structured presentation of data and the logical workflow diagram are intended to facilitate a more efficient and comprehensive analysis of this and similar molecules. As with any predictive data, experimental verification is crucial, and this guide aims to support such endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Bromothiophen-2-yl)ethanamine

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromothiophen-2-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visual representations of the molecular structure and analytical workflow. While direct experimental spectra for this specific compound are not publicly available, the data presented herein are robust predictions based on extensive analysis of structurally analogous compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from spectral data of similar 2-substituted and 5-brominated thiophene derivatives.[1][2][3][4] The spectra are presumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic molecules.[5][6][7]

Predicted ¹H NMR Data

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | Doublet (d) | 3.5 - 4.0 |

| H-4 | 6.7 - 6.9 | Doublet (d) | 3.5 - 4.0 |

| CH | 4.0 - 4.3 | Quartet (q) | 6.5 - 7.0 |

| CH₃ | 1.4 - 1.6 | Doublet (d) | 6.5 - 7.0 |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 128 |

| C-4 | 130 - 133 |

| C-5 | 110 - 115 |

| CH | 50 - 55 |

| CH₃ | 23 - 27 |

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.[5][7] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may also be used depending on the sample's solubility.[7][8]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.[5][6]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Temperature: Maintain a constant temperature, typically 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.

-

Temperature: Maintain a constant temperature, typically 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If CDCl₃ is used, the residual solvent peak can be referenced to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[9]

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. chem.washington.edu [chem.washington.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis of Thiophene-Based Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines containing a thiophene scaffold are crucial building blocks in medicinal chemistry and materials science. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The stereochemistry of the amine functionality is frequently critical for biological activity, making enantioselective synthesis a key challenge. This technical guide provides an in-depth overview of the core methodologies for the synthesis of thiophene-based chiral amines, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.

Key Synthetic Methodologies

The synthesis of thiophene-based chiral amines can be broadly categorized into classical multicomponent reactions, asymmetric reductive aminations, catalytic asymmetric hydrogenations, and biocatalytic approaches. Each method offers distinct advantages and is suited for different substrates and applications.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] While the classical Gewald synthesis produces achiral or racemic aminothiophenes, it serves as a foundational method for generating precursors for subsequent chiral resolutions or asymmetric transformations. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][4]

-

Materials:

-

Acetophenone (ketone)

-

Ethyl cyanoacetate (α-cyanoester)

-

Elemental sulfur

-

Diethylamine (base)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, a mixture of acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.06 mol) is prepared.

-

The mixture is stirred at room temperature, and diethylamine (0.05 mol) is added dropwise.

-

The reaction mixture is then stirred at 40-50°C for 4 hours.

-

After the reaction is complete, the mixture is allowed to stand at room temperature overnight.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is recrystallized from ethanol to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.[5]

-

References

Methodological & Application

Application Notes: Synthesis of Novel Heterocycles Utilizing 1-(5-Bromothiophen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a versatile building block for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The presence of a primary amine and a reactive bromo-substituted thiophene ring offers multiple avenues for cyclization and functionalization, leading to a diverse range of heterocyclic scaffolds. These scaffolds are often explored for their potential biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.

This document provides an overview of potential synthetic strategies for the construction of novel heterocycles using this compound as a key starting material. While specific, detailed protocols for the direct use of this amine in well-known named reactions for heterocycle synthesis are not extensively documented in publicly available literature, its structural motifs suggest its applicability in various classical and modern synthetic methodologies. The following sections outline hypothetical synthetic pathways and generalized protocols that can serve as a foundation for further research and development.

Potential Synthetic Applications

The unique structure of this compound, featuring a nucleophilic amino group and an electrophilic carbon-bromine bond on the thiophene ring, allows for its participation in a variety of ring-forming reactions. Below are prospective synthetic routes for generating novel heterocyclic systems.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted to synthesize dihydropyridine rings, which can be subsequently aromatized. By utilizing this compound as the nitrogen source, novel thieno[2,3-b]pyridine derivatives could be accessible.

Proposed Reaction Scheme:

Caption: Proposed Hantzsch synthesis of thieno[2,3-b]pyridines.

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a β-ketoester (2.0 eq) and an aldehyde (1.0 eq).

-

The reaction mixture is heated to reflux for a specified period (typically 4-24 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude dihydropyridine intermediate is purified by column chromatography.

-

The purified intermediate is then dissolved in a suitable solvent, and an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide) is added.

-

The mixture is stirred at room temperature or heated until the aromatization is complete (monitored by TLC).

-

The final product is isolated and purified by recrystallization or column chromatography.

Synthesis of Thieno[3,2-c]pyrrolopyridines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and related fused heterocyclic systems. Given that the thiophene ring can act as an electron-rich aromatic system, a Pictet-Spengler type cyclization could be envisioned.

Proposed Reaction Scheme:

Caption: Proposed Pictet-Spengler reaction pathway.

Experimental Protocol (General):

-

This compound (1.0 eq) and a carbonyl compound (aldehyde or ketone, 1.1 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane).

-

An acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added, and the mixture is heated to reflux, with azeotropic removal of water if necessary.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is cooled, and the solvent is evaporated.

-

The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Synthesis of Thiophene-Fused Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. While the primary amine of this compound cannot directly replace urea, it could be envisioned to first form an enamine with the β-ketoester, which then participates in a Biginelli-like condensation.

Proposed Logical Workflow:

Caption: Logical workflow for a Biginelli-like synthesis.

Experimental Protocol (General):

-

In a round-bottom flask, this compound (1.0 eq) and a β-ketoester (1.0 eq) are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the enamine intermediate.

-

After cooling, an aldehyde (1.0 eq) and urea or thiourea (1.2 eq) are added, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and can be further purified by recrystallization.

Data Presentation

As these are proposed synthetic routes, experimental data is not yet available. Researchers who pursue these syntheses should aim to collect the following quantitative data for each novel heterocycle:

Table 1: Reaction Conditions and Yields

| Entry | Heterocycle Type | Aldehyde/Ketone | β-Dicarbonyl | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thieno[2,3-b]pyridine | Benzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethanol | 80 | 12 | TBD |

| 2 | Thieno[3,2-c]pyrrolopyridine | Formaldehyde | - | TFA | Toluene | 110 | 8 | TBD |

| 3 | Dihydropyrimidinone | 4-Chlorobenzaldehyde | Ethyl acetoacetate | HCl | Ethanol | 80 | 18 | TBD |

TBD: To Be Determined

Table 2: Spectroscopic Data for Novel Heterocycles

| Compound ID | Molecular Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |

| Product 1 | TBD | TBD | TBD | TBD | TBD | TBD |

| Product 2 | TBD | TBD | TBD | TBD | TBD | TBD |

| Product 3 | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Conclusion

This compound holds significant potential as a precursor for the synthesis of a variety of novel nitrogen-containing heterocycles. The application notes provided herein offer a conceptual framework and generalized protocols to guide researchers in the exploration of its synthetic utility. Further experimental work is required to validate these proposed pathways and to fully characterize the resulting novel compounds and their potential biological activities. The development of efficient synthetic routes to these and other related heterocyclic systems will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

Application Notes and Protocols: 1-(5-Bromothiophen-2-yl)ethanamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a versatile primary amine building block that has garnered significant interest in medicinal chemistry. Its rigid thiophene core, substituted with a reactive bromine atom and a chiral ethylamine side chain, provides a valuable scaffold for the synthesis of novel bioactive molecules. The presence of the bromothiophene moiety allows for further structural modifications through cross-coupling reactions, while the amine group serves as a key handle for amide bond formation, reductive amination, and other nucleophilic reactions. This combination of features makes it an attractive starting material for the development of new therapeutic agents across various disease areas.

Compounds incorporating the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as antimicrobial agents. The thiophene ring is a well-established pharmacophore in many approved drugs, and its incorporation into new molecular entities can favorably modulate their physicochemical and pharmacological properties.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈BrNS | PubChem |

| Molecular Weight | 206.11 g/mol | PubChem |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 254.6 °C (predicted) | - |

| LogP | 1.9 (predicted) | - |

Applications in Drug Discovery

The primary application of this compound in drug discovery to date has been in the development of novel antibacterial agents.[2][3] The ethylamine side chain serves as a convenient point of attachment to other pharmacophores, enabling the creation of hybrid molecules with enhanced biological activity.

Antibacterial Agents:

A notable application of this building block is in the synthesis of novel quinolone antibiotics.[2][3] The this compound moiety, or more commonly its precursor 2-acetyl-5-bromothiophene, can be attached to the piperazine ring of existing quinolone scaffolds, such as ciprofloxacin and norfloxacin. This modification has been shown to enhance the antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3] The bromothiophene group is thought to contribute to improved binding interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.

While no marketed drugs currently contain the this compound scaffold, its derivatives represent a promising area of research for overcoming antibiotic resistance.

Quantitative Data: Antibacterial Activity of Quinolone Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative quinolone derivatives incorporating the 5-bromothiophen-2-yl moiety.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Norfloxacin Derivative (3a) | Staphylococcus aureus ATCC 25923 | 0.25 | Norfloxacin | 0.5 |

| Staphylococcus epidermidis ATCC 12228 | 0.25 | Norfloxacin | 0.5 | |

| Bacillus subtilis ATCC 6633 | 0.125 | Norfloxacin | 0.25 | |

| Escherichia coli ATCC 25922 | 0.06 | Norfloxacin | 0.125 | |

| Pseudomonas aeruginosa ATCC 27853 | 4 | Norfloxacin | 4 | |

| Ciprofloxacin Derivative (3b) | Staphylococcus aureus ATCC 25923 | 0.125 | Ciprofloxacin | 0.25 |

| Staphylococcus epidermidis ATCC 12228 | 0.125 | Ciprofloxacin | 0.25 | |

| Bacillus subtilis ATCC 6633 | 0.06 | Ciprofloxacin | 0.125 | |

| Escherichia coli ATCC 25922 | 0.03 | Ciprofloxacin | 0.03 | |

| Pseudomonas aeruginosa ATCC 27853 | 1 | Ciprofloxacin | 1 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2005, 15(20), 4536-9.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-5-bromothiophene (Precursor)

This protocol describes the synthesis of the key precursor to this compound.

Materials:

-

2-Bromothiophene

-

Acetyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid

-

Activated carbon

Procedure:

-

Dissolve 3.26 g (0.02 mol) of 2-bromothiophene in 30 mL of dichloromethane in a round-bottom flask.

-

Slowly add 1.56 mL (0.022 mol, 1.1 equivalents) of acetyl chloride to the solution. The mixture may foam and darken.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by carefully adding the mixture to a beaker containing ice and concentrated hydrochloric acid.

-

Decolorize the mixture by adding a small amount of activated carbon and stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetyl-5-bromothiophene as colorless crystals. (Expected yield: ~86%).

Protocol 2: Synthesis of this compound via Leuckart Reaction

This protocol outlines the reductive amination of 2-acetyl-5-bromothiophene to the target primary amine.

Materials:

-

2-Acetyl-5-bromothiophene

-

Ammonium formate

-

Formic acid (optional, for pH adjustment)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-bromothiophene (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add a solution of hydrochloric acid (e.g., 2M) to the reaction mixture to hydrolyze the intermediate formamide.

-

Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the mixture and neutralize with a sodium hydroxide solution to a basic pH.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to yield this compound.

Protocol 3: Synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone (General Procedure)

This protocol describes the coupling of a brominated precursor with a piperazinyl-substituted quinolone.

Materials:

-

2-Bromo-1-(5-bromothiophen-2-yl)ethanone (can be synthesized from 2-acetyl-5-bromothiophene)

-

Piperazinyl-substituted quinolone (e.g., norfloxacin, ciprofloxacin)

-

Triethylamine (Et₃N) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve the piperazinyl-substituted quinolone (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution and stir.

-

Add a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivative.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from 2-bromothiophene to the quinolone derivatives discussed in this document.

Caption: Synthetic pathway to quinolone derivatives.

Logical Relationship of Applications

This diagram illustrates the relationship between the building block and its application in developing antibacterial agents.

Caption: Application in antibacterial drug discovery.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Use of 1-(5-Bromothiophen-2-yl)ethanamine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals.

Introduction

1-(5-Bromothiophen-2-yl)ethanamine is a substituted thiophene derivative containing a reactive bromine atom and a primary amine group. Thiophene moieties are common scaffolds in medicinal chemistry due to their structural similarity to phenyl rings and their versatile chemical reactivity, making them attractive cores for the design of kinase inhibitors. The bromine atom on the thiophene ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The ethylamine side chain offers a point for amide bond formation or other modifications to interact with the kinase active site.

Despite the synthetic potential of this compound, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of its direct application in the synthesis of named kinase inhibitors with corresponding quantitative data (e.g., IC50 values) and detailed experimental protocols.

This document, therefore, outlines a generalized synthetic workflow and representative protocols based on the known reactivity of bromothiophenes and ethylamines in the context of kinase inhibitor development. It also presents hypothetical data and signaling pathways to serve as a conceptual framework for researchers interested in exploring the utility of this specific building block.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical IC50 values for a series of kinase inhibitors that could be synthesized from this compound. This data is for illustrative purposes to demonstrate how quantitative results for such a series would be presented.

| Compound ID | Target Kinase | R 1 Substituent (at 5-position of thiophene) | R 2 Substituent (on ethylamine) | IC 50 (nM) |

| HYPO-001 | EGFR | 4-methoxyphenyl | 3-chloro-4-fluorophenyl | 15 |

| HYPO-002 | EGFR | 3,4-dimethoxyphenyl | 3-chloro-4-fluorophenyl | 28 |

| HYPO-003 | VEGFR2 | 4-pyridinyl | 4-chlorophenyl | 8 |

| HYPO-004 | VEGFR2 | 1-methyl-1H-pyrazol-4-yl | 4-chlorophenyl | 12 |

| HYPO-005 | p38α MAPK | 4-morpholinophenyl | 2,4-difluorophenyl | 35 |

Experimental Protocols

The following are generalized, representative protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on standard organic chemistry methodologies.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the substitution of the bromine atom on the thiophene ring with an aryl or heteroaryl group.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), the corresponding boronic acid (1.2 equivalents), and the base (2 equivalents).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the acylation of the ethylamine group.

Materials:

-

1-(5-Arylthiophen-2-yl)ethanamine (from Protocol 1)

-

Carboxylic acid (1.1 equivalents)

-

Coupling agent (e.g., HATU, 1.2 equivalents)

-

Base (e.g., DIPEA, 2 equivalents)

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the carboxylic acid (1.1 equivalents) in the solvent in a round-bottom flask.

-

Add the coupling agent (1.2 equivalents) and the base (2 equivalents) and stir for 10 minutes at room temperature.

-

Add a solution of the 1-(5-Arylthiophen-2-yl)ethanamine (1 equivalent) in the solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final kinase inhibitor.

Mandatory Visualizations

Synthetic Workflow

Caption: General synthetic workflow for kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a synthesized inhibitor targets the EGFR signaling pathway, a common target for kinase inhibitors in cancer therapy.

Caption: Inhibition of the EGFR signaling pathway.

Disclaimer: The experimental protocols, quantitative data, and signaling pathway diagrams presented in this document are hypothetical and for illustrative purposes only. They are intended to provide a conceptual framework for the potential use of this compound in kinase inhibitor synthesis. Researchers should consult peer-reviewed literature for validated protocols and data for specific kinase targets and inhibitor scaffolds.

Application Notes and Protocols: Derivatization of 1-(5-Bromothiophen-2-yl)ethanamine for the Development of Novel Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 1-(5-bromothiophen-2-yl)ethanamine, a versatile building block for the synthesis of diverse pharmaceutical scaffolds. The presence of a primary amine and a reactive bromothiophene moiety offers multiple avenues for derivatization, enabling the exploration of a broad chemical space for drug discovery programs. The protocols outlined below focus on two key transformations of the primary amine: N-acylation and reductive amination.

Introduction to this compound in Drug Discovery

Thiophene-containing molecules are prominent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific scaffold, this compound, serves as a valuable starting material for generating libraries of compounds for high-throughput screening. The primary amine is a key functional group for introducing diversity through the formation of amides, sulfonamides, and secondary or tertiary amines. The bromine atom on the thiophene ring can be further functionalized through cross-coupling reactions, although this is beyond the scope of the current application note. Derivatization of the amine allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

Derivatization Strategies: N-Acylation and Reductive Amination

Two of the most robust and widely utilized methods for the derivatization of primary amines in medicinal chemistry are N-acylation and reductive amination. These reactions are generally high-yielding, tolerant of a wide range of functional groups, and can be performed under relatively mild conditions.

N-Acylation

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, to form a stable amide bond. This transformation is fundamental in the synthesis of a vast number of pharmaceutical agents.[1]

Reductive Amination

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[2] It proceeds via the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly versatile for introducing a wide variety of alkyl groups.

Experimental Protocols

The following protocols are provided as a general guideline for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

General Protocol for Reductive Amination

This protocol details the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent often used for this transformation.[3]

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst for imine formation)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated amine.

Data Presentation

The following tables summarize expected quantitative data for representative derivatization reactions based on literature for similar compounds. Actual yields and spectral data should be determined experimentally.

Table 1: Representative N-Acylation Reactions